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Histone Acetyltransferases (HATS) are a critical class of enzymes that catalyze the transfer of
an acetyl group from acetyl-CoA to the e-amino group of lysine residues on histone tails and
other proteins.[1] This post-translational modification neutralizes the positive charge of lysine,
weakening the interaction between histones and DNA and creating a more open chromatin
structure known as euchromatin, which is generally associated with transcriptional activation.[1]
The specificity of HATs for particular lysine residues on specific histone or non-histone
substrates is crucial for the precise regulation of gene expression and other DNA-templated
processes.

This guide provides a detailed comparison of the substrate specificity of the major HAT
families, presenting quantitative data, experimental methodologies, and visual diagrams to aid
researchers, scientists, and drug development professionals in understanding these key
epigenetic regulators.

Major HAT Families and Their Substrate Preferences

Nuclear HATs are broadly categorized into three major families based on sequence homology
and structure: the Gen5-related N-acetyltransferases (GNATS), the MYST family (named after
its founding members: MOZ, Ybf2/Sas3, Sas2, and Tip60), and the p300/CBP family.[2][3][4]
Each family exhibits distinct characteristics regarding substrate selection and the structural
basis for their specificity.
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Gcn5-Related N-Acetyltransferases (GNATS)

The GNAT family, which includes enzymes like Gen5 and PCAF, is known for its relatively
restricted substrate preference. Their primary targets are lysines on the N-terminal tails of
histones H3 and H4. Structural studies have shown that for effective substrate binding and
catalysis, GNATSs typically only require three to five amino acid residues on either side of the
target lysine. While recombinant GNAT enzymes are active on free histones, their activity on
nucleosomal substrates is significantly enhanced when they are part of larger multi-subunit
complexes, such as the SAGA or ADA complexes. Interestingly, incorporation into these
complexes can broaden the substrate specificity of the catalytic subunit.

MYST Family

The MYST family is the largest and most diverse HAT family. These enzymes, which include
Tip60, MOF, and MOZ, generally target histones H2A, H3, and H4. A key distinction from the
GNAT family is that the substrate specificity of MYST HATs can be influenced by interactions
with regions of the histone substrate that are more distant from the target lysine. For example,
the full-length histone H4 is acetylated by the piccolo NuA4 complex (containing the MYST HAT
Esal) at a rate 2000-fold faster than histone tail peptides alone, indicating that the histone-fold
domain is critical for efficient catalysis. In contrast to GNATSs, the assembly of MYST HATs into
their respective complexes often leads to a more restricted and specific pattern of lysine
acetylation. For instance, the KAT8 enzyme, a member of the MYST family, specifically
acetylates H4K16.

p300/CBP Family

The p300/CBP family, comprising the two highly homologous proteins p300 and CBP, is
renowned for its promiscuous substrate specificity. These enzymes act as global transcriptional
co-activators and can acetylate all four core histones (H2A, H2B, H3, and H4), as well as a vast
array of non-histone proteins, including numerous transcription factors. The structural basis for
this broad specificity lies in an electronegative pocket near the active site, which favors histone
acetylation sites that have a positively charged (basic) amino acid in the -3 or +4 position
relative to the target lysine. This promiscuity allows p300/CBP to function as crucial integrators
for multiple signal transduction pathways.
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Data Presentation: Substrate Specificity of HAT
Families

The following tables summarize the known substrate specificities for key members of the major
HAT families.

Table 1: Qualitative Histone Substrate Specificity of Mammalian HATs

This table reviews the in vitro substrate specificity for several HAT enzymes, indicating lysine

residues that are highly acetylated (dark grey), weakly acetylated (light grey), or not acetylated

(white).
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Source: Adapted from data presented in ResearchGate, reviewing multiple publications. Note:
ND (Not Determined) values from the source are represented as empty cells.

Table 2: Comparison of Kinetic Constants for HAT-Catalyzed Acetyl Transfer

This table provides quantitative data on the catalytic efficiency and substrate affinity for
different HATs. A lower KM value indicates higher affinity for the substrate.

KM Acetyl-CoA KM Peptide
HAT kcat (s-1) Reference
(nM) Substrate (pM)
p300 4.1+0.1x100 40+ 0.6 1.6+£0.1x102 [26¢] in
Gcenb 1.6+0.1x101 1.2+0.1x101 1.9+0.2x102 in
Esal 3.0+£0.2x10-3 15+0.2x101 25+0.4x102 [23¢] in
Piccolo NuA4 5.0+0.2x100 1.7+0.2x 101 1.1+0.1x101 in
Rtt109-Vps75 3.0+0.1x100 2.5+0.2x101 1.3+0.1x101 [28¢] in

Source: Adapted from Berndsen, C.E., and Denu, J.M. (2008). Catalysis and Substrate
Selection by Histone/Protein Lysine Acetyltransferases.
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Mandatory Visualization

/Il Positional alignment {rank=same; TF; HDAC;} {rank=same; HAT; Histone_C; Histone_R;}
{rank=same; Gene_Off; Gene_On;}

/Il Invisible edges for layout edge [style=invis]; TF -> HDAC; HAT -> Histone_C; Histone_C ->
Histone_R; Histone_R -> HDAC; Gene_Off -> Gene_On; } .dot Caption: General signaling
pathway of HATs and HDACSs in gene regulation.

Experimental Protocols

Determining the substrate specificity and kinetic parameters of HATs is fundamental to their
study. Below are methodologies for key experiments.

Protocol: In Vitro HAT Activity Assay (Colorimetric)

This protocol describes a non-radioactive method to measure HAT activity by detecting the co-
product of the acetylation reaction, Coenzyme A (CoA).

Materials:

e Recombinant HAT enzyme of interest.

o Histone peptide substrate (e.g., H3 peptide corresponding to amino acids 1-21).

o Acetyl-CoA.

o HAT Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
o COA detection reagents (e.g., soluble tetrazolium dye).

» 96-well microplate.

Spectrophotometer.
Methodology:

o Reaction Setup: Prepare a master mix containing HAT Assay Buffer, the histone peptide
substrate, and the CoA detection reagents.
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e Enzyme Addition: Add a defined amount of the recombinant HAT enzyme to the wells of the
microplate. Include a "no enzyme" control well.

« Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well. The final volume
should be consistent (e.g., 100 pL).

 Incubation and Measurement: Immediately place the microplate in a spectrophotometer pre-
set to the appropriate temperature (e.g., 37°C). Measure the absorbance at the required
wavelength (e.g., ~450 nm for tetrazolium dyes) kinetically over a period of 30-60 minutes.

o Data Analysis: The rate of change in absorbance is proportional to the rate of CoA production
and thus to the HAT activity. Calculate the initial reaction velocity (VO) from the linear portion
of the reaction curve.

Source: Based on principles of commercially available colorimetric HAT assay Kkits.
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Protocol: Determination of Michaelis-Menten Constants
(KM)

This protocol is essential for quantifying the affinity of a HAT for its substrates.
Methodology:

o KM for Histone Substrate: Set up a series of HAT reactions as described above. Keep the
concentration of Acetyl-CoA constant and in excess (typically >10 times the expected KM).
Vary the concentration of the histone peptide substrate across a range that brackets the
expected KM (e.g., 0.2x to 5x KM). Use at least eight different concentrations.

o KM for Acetyl-CoA: Perform the reciprocal experiment. Keep the histone peptide
concentration constant and in excess while titrating the concentration of Acetyl-CoA.

o Data Analysis: For each substrate, measure the initial reaction velocity (VO) at each
concentration. Plot VO against the substrate concentration.

o Curve Fitting: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to
the Michaelis-Menten equation: Vo = (Vmax * [S]) / (Km + [S]). This will yield the values for KM
and Vmax.

o Calculate kcat: The turnover number, kcat, can be calculated using the equation k.at = Vmax /
[E], where [E] is the total enzyme concentration used in the assay.

Source: Adapted from standard enzyme kinetics procedures described for HATS.
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In conclusion, the major families of histone acetyltransferases exhibit distinct and complex
patterns of substrate specificity. While p300/CBP are promiscuous enzymes targeting a wide
range of proteins, the GNAT and MYST families have more defined preferences for specific
histone lysine residues. This specificity is not solely determined by the catalytic domain but is
dynamically modulated by the enzyme's inclusion in larger protein complexes and its
interaction with other factors like histone chaperones. A thorough understanding of these
specificities, supported by robust experimental data, is essential for elucidating their biological
roles and for the development of targeted therapeutic agents against epigenetic dysregulation
in disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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